(4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid
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Overview
Description
MK-8457 is a novel compound known for its dual inhibition of spleen tyrosine kinase (SYK) and zeta-chain-associated protein kinase 70 (ZAP70). This compound has garnered significant attention in the field of rheumatoid arthritis research due to its potential therapeutic benefits .
Preparation Methods
The synthesis of MK-8457 involves several steps, including the preparation of intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts .
Chemical Reactions Analysis
MK-8457 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MK-8457 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SYK and ZAP70.
Biology: Investigated for its effects on immune cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for rheumatoid arthritis and other autoimmune diseases.
Industry: Utilized in the development of new drugs targeting SYK and ZAP70
Mechanism of Action
MK-8457 exerts its effects by inhibiting the activity of SYK and ZAP70. These kinases play a critical role in immune cell signaling, particularly in B cells and T cells. By inhibiting these kinases, MK-8457 disrupts the signaling pathways that lead to inflammation and autoimmune responses .
Comparison with Similar Compounds
MK-8457 is unique in its dual inhibition of SYK and ZAP70, which sets it apart from other similar compounds. Some similar compounds include:
Fostamatinib: A non-selective SYK inhibitor that also affects other kinases, leading to off-target effects such as increased blood pressure.
Lanraplenib: Another SYK inhibitor that has shown efficacy in models of lupus nephritis.
MK-8457’s selectivity and dual inhibition make it a promising candidate for further research and development .
Properties
Molecular Formula |
C24H25F3N4O3S |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H25F3N4O3S/c1-13-8-14(10-15(9-13)30-21-28-7-5-18(31-21)24(25,26)27)17-11-29-20(35-17)23(34)6-4-16(19(32)33)22(2,3)12-23/h5,7-11,16,34H,4,6,12H2,1-3H3,(H,32,33)(H,28,30,31)/t16?,23-/m1/s1 |
InChI Key |
LDDBKIFZPGDEND-IJBYHRAESA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C3=CN=C(S3)[C@]4(CCC(C(C4)(C)C)C(=O)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C3=CN=C(S3)C4(CCC(C(C4)(C)C)C(=O)O)O |
Origin of Product |
United States |
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